Calcium borate

Description

Structure

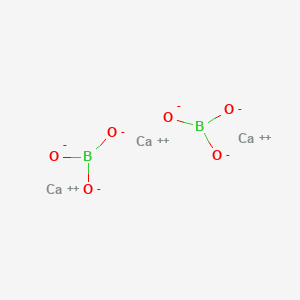

2D Structure

Properties

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Co-Precipitation Synthesis of Calcium Borate Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of calcium borate nanoparticles using the co-precipitation method. It details the experimental protocols, analyzes the impact of synthesis parameters on nanoparticle characteristics, and explores their promising applications in the biomedical field, particularly in drug delivery and cancer therapy.

Introduction

This compound nanoparticles are emerging as significant players in the field of advanced materials due to their unique properties, including high thermal stability and a large surface-area-to-volume ratio.[1][2] The co-precipitation method offers a facile and effective route for synthesizing these nanoparticles, allowing for control over their size and morphology, which is crucial for their application in sensitive fields like drug delivery.[1][3] This guide will focus on a reproducible co-precipitation technique, the subsequent thermal treatment (annealing) to control crystallinity and particle size, and the characterization of the resulting nanomaterials.[1][2][4]

Synthesis via Co-Precipitation: An Experimental Protocol

The co-precipitation method for synthesizing this compound nanoparticles is a straightforward and scalable process. It typically involves the reaction of soluble calcium and borate precursors in an aqueous solution, often in the presence of a capping agent to control particle growth and prevent agglomeration.[1][3]

Materials and Reagents

-

Calcium Precursor: Calcium chloride (CaCl₂)

-

Borate Precursor: Borax (Sodium Tetraborate, Na₂B₄O₇)

-

Capping Agent: Polyvinylpyrrolidone (PVP), MW: 10,000

-

Solvent: De-ionized water

Detailed Synthesis Procedure

The following protocol is adapted from established methodologies for the synthesis of this compound nanoparticles.[1]

-

Preparation of Precursor Solutions:

-

Solution A (Calcium-PVP): Dissolve 1 gram of PVP (MW: 10,000) in 100 mL of de-ionized water with stirring. Once fully dissolved, add 0.2 mol% of calcium chloride to the solution and continue stirring until a homogenous solution is obtained.[1]

-

Solution B (Borate): In a separate beaker, dissolve 0.2 mol% of borax in 100 mL of de-ionized water.[1]

-

-

Co-Precipitation Reaction:

-

Heat both Solution A and Solution B to approximately 48-50°C while stirring for about 1 hour.[1][3]

-

Slowly add the borax solution (Solution B) drop-wise into the calcium-PVP solution (Solution A) under continuous stirring.

-

Continue stirring the resulting mixture for an additional hour to ensure the completion of the reaction and to obtain a homogenous particle distribution.[1] A fine white precipitate of this compound will form.

-

-

Washing and Drying:

-

Separate the precipitate from the solution via centrifugation.

-

Wash the collected precipitate multiple times with de-ionized water to remove any unreacted precursors and by-products.

-

Dry the washed nanoparticles in an oven at 80°C for 24 hours.[1]

-

-

Annealing (Thermal Treatment):

Influence of Synthesis Parameters

The physical and chemical properties of the synthesized this compound nanoparticles are highly dependent on the synthesis and post-synthesis treatment conditions.

Role of the Capping Agent

Polyvinylpyrrolidone (PVP) acts as a capping agent, which adsorbs to the surface of the newly formed nanoparticles.[1] This steric hindrance prevents uncontrolled growth and agglomeration, leading to the formation of well-dispersed nanoparticles with a narrow size distribution. The concentration of the capping agent is a crucial parameter; for instance, using 1 wt% PVP has been shown to produce spherical nanoparticles with an average size of 5.5 nm in the initial precipitate.

Effect of Annealing Temperature and Time

Annealing is a critical step to transform the initially amorphous precipitate into a crystalline structure.[1][2][4] The temperature and duration of this thermal treatment directly influence the crystal phase and the size of the nanoparticles.

-

Crystal Structure: At lower annealing temperatures (e.g., 700°C for 3 hours), the nanoparticles remain largely amorphous. As the annealing time is extended to 5 hours at 700°C, a transformation to a crystalline metaborate (CaB₂O₄) phase begins. At higher temperatures, such as 900°C, the metaborate phase is dominant. To achieve the tetraborate (CaB₄O₇) phase, temperatures around 970°C are required.[1][2][4]

-

Particle Size: There is a direct correlation between the annealing temperature and time and the average particle size. Higher temperatures and longer durations promote crystal growth, leading to larger nanoparticles.[1][2]

Data Presentation: Nanoparticle Characteristics

The following tables summarize the quantitative data on the properties of this compound nanoparticles synthesized under different conditions.

| Annealing Temperature (°C) | Annealing Time (hours) | Predominant Crystal Phase | Average Particle Size (nm) |

| 700 | 3 | Amorphous | Not specified |

| 700 | 5 | Metaborate (CaB₂O₄) | Not specified |

| 900 | Not specified | Metaborate (CaB₂O₄) | Not specified |

| 970 | Not specified | Tetraborate (CaB₄O₇) | 6 - 15 |

| Initial Precipitate (with 1 wt% PVP) | - | Amorphous | 5.5 |

| Heated (with 1 wt% PVP) | - | Not specified | 13.0 |

Data compiled from multiple studies for illustrative purposes.

| Analysis Technique | Observation |

| Thermogravimetric Analysis (TGA) | The initial, unannealed precipitate shows a mass loss of approximately 30% between 126°C and 500°C, attributed to the evaporation of trapped moisture and the decomposition of the PVP capping agent. |

| X-Ray Diffraction (XRD) | Confirms the amorphous nature of the initial precipitate and the evolution of crystalline phases (metaborate and tetraborate) with increasing annealing temperature.[1][2][4] |

| Transmission Electron Microscopy (TEM) | Allows for the direct visualization of nanoparticle morphology and size distribution, confirming the increase in particle size with higher annealing temperatures.[1][2] |

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and the influence of annealing on nanoparticle properties.

Caption: Experimental workflow for the co-precipitation synthesis of this compound nanoparticles.

Caption: Relationship between annealing conditions and nanoparticle properties.

Biomedical Applications: A Focus on Drug Development

The unique properties of boron-containing nanoparticles, such as this compound, make them highly attractive for biomedical applications, most notably in Boron Neutron Capture Therapy (BNCT) for cancer treatment.

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiotherapy that utilizes a non-radioactive isotope, boron-10 (¹⁰B), which has a high propensity to capture thermal neutrons.[5] The therapy involves two steps:

-

Selective Accumulation: A boron-containing compound, such as calcium fructoborate nanoparticles, is administered to the patient. These nanoparticles are designed to selectively accumulate in tumor cells.

-

Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (thermal) neutrons.

The ¹⁰B atoms within the tumor cells capture these neutrons, leading to a nuclear fission reaction. This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a very short range (approximately 5-9 micrometers), which is about the diameter of a single cell.[5] This ensures that their cytotoxic effects are confined to the boron-containing cancer cells, sparing the surrounding healthy tissue.[5]

The mechanism of cell death induced by BNCT often involves apoptosis, triggered by the intense, localized DNA damage caused by the alpha particles. This can activate the mitochondria-mediated apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of caspases, which execute programmed cell death.

Caption: Mechanism of Action for Boron Neutron Capture Therapy (BNCT).

Conclusion

The co-precipitation method provides a robust and adaptable platform for the synthesis of this compound nanoparticles. By carefully controlling synthesis parameters, particularly the post-synthesis annealing process, it is possible to tailor the size, crystallinity, and phase of these nanoparticles for specific applications. Their potential as delivery agents for boron in BNCT highlights a promising avenue for the development of targeted cancer therapies, offering a clear example of how advanced material synthesis can directly impact the future of medicine. Further research into the surface functionalization of these nanoparticles will undoubtedly expand their utility in drug delivery and other biomedical domains.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of this compound nanoparticles and the annealing effect on their structure and size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Calcium Metaborate: Chemical Formula, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaborate (Ca(BO₂)₂) is an inorganic compound with significant industrial applications, primarily in the manufacturing of glass, ceramics, and as a flame retardant. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a look into its industrial relevance. The information is presented to be a valuable resource for researchers and professionals in materials science and chemical engineering.

Chemical and Physical Properties

Calcium metaborate is a white, crystalline solid that is sparingly soluble in water. It exists in various hydrated forms, with the chemical formula often represented as Ca(BO₂)₂·nH₂O, where 'n' can be 2, 4, or 6.[1] The anhydrous form has a high melting point, underscoring its thermal stability.[2]

Identification and Nomenclature

| Property | Value |

| Chemical Formula | Ca(BO₂)₂ or B₂CaO₄[3][4] |

| CAS Number | 13701-64-9[4] |

| IUPAC Name | calcium oxido(oxo)borane[4] |

| Synonyms | Calcium borate, Diboron calcium tetraoxide, Boric acid (HBO₂), calcium salt (2:1)[4] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 125.70 g/mol (anhydrous)[4] |

| Appearance | White crystalline solid or powder[1] |

| Melting Point | 1154 °C (anhydrous)[5] |

| Solubility in Water | 2.32 g/100g H₂O (0°C), 2.72 g/100g H₂O (20°C), 8.70 g/100g H₂O (100°C) (for this compound hydrate)[1][2] |

| Crystal Structure | Orthorhombic |

| Space Group | Pnca[6] |

| Lattice Parameters | a = 6.2046 Å, b = 11.5865 Å, c = 4.2747 Å[6] |

Thermal Properties

| Property | Value | State/Composition |

| Glass Transition Temperature | 873 K - 973 K | 38mass% CaO-B₂O₃ glass[7] |

| Thermal Conductivity | 0.996 W/(m·K) at RT to 1.502 W/(m·K) at 873 K | 38mass% CaO-B₂O₃ glass[7] |

Experimental Protocols

Synthesis of Calcium Metaborate via Co-precipitation

This protocol describes a facile co-precipitation method to synthesize calcium metaborate nanoparticles.

Materials:

-

Calcium chloride (CaCl₂)

-

Borax (Na₂B₄O₇)

-

Polyvinylpyrrolidone (PVP)

-

Deionized water

Procedure:

-

Dissolve 1 g of PVP in 100 mL of deionized water.

-

Add CaCl₂ and Na₂B₄O₇ to the PVP solution.

-

Stir the solution for 1 hour to ensure a complete reaction and homogenous particle formation.

-

Centrifuge the resulting precipitate and wash it several times with distilled water.

-

Dry the white precipitate of this compound nanoparticles at 80 °C for 24 hours.

-

Anneal the dried powder at 750 °C for 2 hours to induce crystallinity.

Characterization Protocols

XRD is employed to determine the crystalline structure of the synthesized calcium metaborate.

Instrumentation:

-

X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Prepare a finely ground powder of the calcium metaborate sample.

-

Mount the powder on a sample holder.

-

Scan the sample over a 2θ range of 20° to 80°.

-

Identify the crystalline phases by comparing the diffraction pattern with standard reference patterns (e.g., ICDD PDF 32-0155 for calcium metaborate). The characteristic peaks for the orthorhombic structure of calcium metaborate appear at 2θ values of approximately 26.47°, 29.75°, 32.97°, and 45.18°.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of calcium metaborate.

Instrumentation:

-

Simultaneous TGA/DSC instrument.

Procedure:

-

Place a known weight of the calcium metaborate sample (typically 5-10 mg) in an alumina crucible.

-

Heat the sample from room temperature to a desired final temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature. The TGA curve will indicate the decomposition of any hydrated forms, while the DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or reactions.

Industrial Applications and Quality Control

Calcium metaborate is a key ingredient in the production of fiberglass, where it acts as a source of boron to enhance the strength and durability of the glass fibers. It is also utilized in the ceramics industry as a fluxing agent in glazes.

Industrial Production Workflow

The industrial production of this compound for applications like fiberglass manufacturing typically involves the reaction of boric acid with a calcium source, such as lime (calcium oxide or hydroxide), in an aqueous slurry at elevated temperatures.

Quality Control Testing

Ensuring the quality and consistency of industrial-grade calcium metaborate is crucial for its performance in various applications. A typical quality control protocol involves several analytical tests.

Key Quality Control Tests:

-

Boron Content (B₂O₃ wt%): The most critical parameter is the boron content. Titration is the most accurate and rapid method for determining the B₂O₃ content in high-concentration borate products.[6]

-

Calcium Content (CaO wt%): The calcium content is also a key compositional parameter.

-

Particle Size Distribution: This is important for applications where the material's reactivity and dispersion are critical. Techniques like laser diffraction can be used.

-

Moisture Content: The water content is determined to ensure the product meets specifications for its hydrated form.

-

Insoluble Matter: The amount of material that does not dissolve in a specified solvent is measured to determine purity.

Conclusion

Calcium metaborate is a versatile inorganic compound with well-established applications in several key industries. This guide has provided a detailed overview of its chemical and physical properties, along with standardized protocols for its synthesis and characterization. The presented information aims to serve as a valuable technical resource for scientists, researchers, and professionals involved in materials science and chemical manufacturing. The continued study of calcium metaborate and its related compounds holds promise for the development of advanced materials with tailored properties.

References

A Technical Guide to the Natural Sources of Calcium Borate Minerals: The Case of Colemanite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, properties, and applications of calcium borate minerals, with a primary focus on colemanite. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and various industrial sectors who are interested in the scientific and commercial aspects of these important boron-containing minerals.

Geological Occurrence and Global Distribution

Colemanite (Ca₂B₆O₁₁·5H₂O) is a significant borate mineral found in evaporite deposits within alkaline lacustrine environments. Its formation is often a result of the alteration of other borate minerals like ulexite and borax. The primary global deposits of colemanite are located in a few key regions, with Turkey holding the world's largest reserves.

Major colemanite deposits are found in:

-

Turkey: The country possesses approximately 73% of the world's boron reserves, with significant colemanite deposits in the Emet, Bigadiç, and Kestelek regions.[1][2] The Emet mine in western Turkey alone accounts for about 40% of the world's known colemanite reserves.[3]

-

United States: California is a major producer, with notable deposits in Death Valley and the Kramer District of the Mojave Desert.[4] Colemanite was first discovered in Furnace Creek, Death Valley.[3]

-

Other significant deposits: Colemanite is also found in Argentina, Kazakhstan, Mexico, and Serbia.[5]

The formation of these deposits is closely linked to volcanic activity and arid climates, which create the ideal conditions for the concentration of boron in enclosed basins.[1]

Physicochemical Properties of Colemanite

Colemanite's utility across various applications stems from its unique chemical and physical properties. A detailed summary of these properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | Ca₂B₆O₁₁·5H₂O | [6] |

| B₂O₃ Content | 39.50-40.50% | [4] |

| CaO Content | 26-28% | [4] |

| Crystal System | Monoclinic | [7] |

| Mohs Hardness | 4.5 | [7] |

| Specific Gravity | 2.42 g/cm³ | [7] |

| Color | Colorless, white, yellowish, grey | [7] |

| Luster | Vitreous to pearly | [7] |

| Solubility | Insoluble in water, soluble in acids | [8] |

Mining and Beneficiation of Colemanite

The extraction and processing of colemanite ore are critical steps in making this mineral available for industrial use. The process typically involves open-pit mining followed by a series of beneficiation techniques to increase the concentration of the desired mineral.

Mining Techniques

Open-pit mining is the primary method for extracting colemanite ore. This technique is suitable for large, near-surface deposits and allows for the efficient removal of large quantities of ore and overburden.

Beneficiation Processes

Once extracted, the colemanite ore undergoes several beneficiation stages to remove impurities and increase its B₂O₃ content. These processes can be broadly categorized into dry and wet methods.

-

Dry Methods:

-

Crushing and Grinding: The raw ore is first crushed and ground to a smaller, more uniform particle size to liberate the colemanite from the gangue minerals.

-

Calcination: This thermal treatment process involves heating the ore to remove water of hydration and cause decrepitation (breakdown) of the colemanite, which can aid in separation from impurities.[5]

-

Magnetic Separation: This technique is used to remove magnetic impurity minerals from the non-magnetic colemanite.[5]

-

-

Wet Methods:

-

Washing and Sieving: The crushed ore is washed with water to remove clay and other fine impurities, followed by sieving to separate particles based on size.[6]

-

Flotation: This is a key wet beneficiation process that separates colemanite from gangue minerals based on differences in their surface hydrophobicity. Chemical reagents are used to selectively make the colemanite particles hydrophobic, allowing them to attach to air bubbles and float to the surface for collection.

-

The following diagram illustrates a general workflow for colemanite mining and beneficiation.

Experimental Protocols for Characterization

Accurate characterization of colemanite is essential for quality control and for understanding its behavior in various applications. Several analytical techniques are employed for this purpose.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a mineral sample and determine its crystal structure.

Methodology:

-

Sample Preparation: A representative sample of the colemanite ore is finely ground to a powder (typically <10 μm) to ensure random orientation of the crystallites.

-

Instrument Setup: A powdered sample is mounted on a sample holder and placed in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the detector measures the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database (e.g., the ICDP's PDF database) to identify the minerals present.

X-Ray Fluorescence (XRF)

Objective: To determine the elemental composition of a sample.

Methodology:

-

Sample Preparation: The sample is typically prepared as a pressed powder pellet or a fused bead. For pressed pellets, the powdered sample is mixed with a binder and pressed under high pressure. For fused beads, the sample is mixed with a flux (e.g., lithium borate) and fused at a high temperature to create a homogeneous glass disk.

-

Instrument Setup: The prepared sample is placed in an XRF spectrometer.

-

Data Collection: The sample is irradiated with high-energy X-rays, causing the atoms in the sample to emit secondary (fluorescent) X-rays with energies characteristic of each element. The detector measures the energy and intensity of these emitted X-rays.

-

Data Analysis: The intensity of the characteristic X-rays for each element is proportional to its concentration in the sample. The elemental composition is quantified by comparing the sample's X-ray intensities to those of certified reference materials.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To determine the concentrations of major, minor, and trace elements with high sensitivity.

Methodology:

-

Sample Preparation: A small amount of the colemanite sample is dissolved in a suitable acid mixture (e.g., HNO₃ and HF) to bring the elements into solution. The solution is then diluted to a known volume.

-

Instrument Setup: The ICP-MS instrument is calibrated using standard solutions of known elemental concentrations.

-

Data Collection: The sample solution is introduced into the ICP torch, where it is atomized and ionized. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector counts the number of ions for each mass.

-

Data Analysis: The ion counts are converted to elemental concentrations by comparing them to the calibration standards.

Scanning Electron Microscopy - Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To visualize the microstructure and determine the elemental composition of specific areas of a sample.

Methodology:

-

Sample Preparation: A small, solid piece of the colemanite sample or a polished section is mounted on a sample stub and coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

-

Instrument Setup: The sample is placed in the vacuum chamber of the SEM.

-

Data Collection: A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons (for imaging the surface topography) and backscattered electrons (which provide contrast based on atomic number). The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays.

-

Data Analysis: The SEM images provide high-magnification views of the sample's microstructure. The EDS spectrum provides a qualitative and quantitative analysis of the elemental composition of the area being analyzed.

The following diagram illustrates the logical workflow for the characterization of colemanite samples.

Industrial Applications of Colemanite

Colemanite's high boron content and its chemical properties make it a valuable raw material in a wide range of industrial applications.

| Industry | Application | Function of Colemanite |

| Glass & Ceramics | Manufacturing of borosilicate glass, fiberglass, and glazes. | Acts as a flux to lower the melting temperature and viscosity of the glass melt, improves the thermal and chemical resistance of the final product, and enhances the gloss and transparency of glazes.[5][9] |

| Agriculture | Micronutrient in fertilizers. | Provides an essential source of boron for plant growth and development, particularly in boron-deficient soils.[5][10] |

| Metallurgy | Fluxing agent in steel and non-ferrous metal production. | Dissolves impurities (slag) and protects the molten metal from oxidation.[5] |

| Polymers & Plastics | Flame retardant. | Releases water upon heating, which cools the material and dilutes flammable gases. The resulting boric acid forms a char layer that insulates the polymer from heat and oxygen. Boron is typically added at 1 to 10% by weight of the polymer. |

| Construction | Neutron shielding in concrete. | The boron in colemanite has a high neutron absorption cross-section, making it an effective and economical aggregate for radiation shielding concrete. |

| Detergents | Bleaching agent and enzyme stabilizer. | Acts as a source of borax, which has cleaning and buffering properties.[6] |

The following diagram illustrates the various industrial applications of colemanite.

Other Natural this compound Minerals

While colemanite is the most commercially significant this compound, other naturally occurring this compound minerals are also of scientific and, in some cases, economic interest. These include:

-

Priceite (Pandermite): A this compound with a similar composition to colemanite, but with a different crystal structure.

-

Nobleite: A hydrated this compound mineral.

-

Gowerite: Another hydrated this compound mineral.

These minerals are often found in association with colemanite and other borate deposits.

Conclusion

Colemanite and other this compound minerals are indispensable materials in numerous industrial processes. Their unique properties, stemming from their high boron and calcium content, make them critical components in the manufacturing of high-performance materials. A thorough understanding of their geological sources, physicochemical characteristics, and the methodologies for their extraction and analysis is crucial for their continued and sustainable utilization in scientific research and industrial applications. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. api.maden.org.tr [api.maden.org.tr]

- 3. "Colemanite: Boron Mineral Wonder" Gemstone Information [gemfame.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. Colemanite (this compound) - Alroko [alroko.de]

- 6. colemanite.net [colemanite.net]

- 7. Natural Borates: The Hidden Powerhouses Shaping Industry and Environment – Colemanite [colemanite.com]

- 8. Boron Energy Storage: Unlocking the Potential of Colemanite for Sustainable Power Solutions – Colemanite [colemanite.com]

- 9. smalted.com [smalted.com]

- 10. Borates in Agriculture | AMERICAN BORATE COMPANY [americanborate.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Calcium Tetraborate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the atomic arrangement within a material is paramount. This whitepaper provides an in-depth technical guide to the crystal structure analysis of calcium tetraborate (CaB₄O₇), a compound with applications ranging from ceramic glazes to radiation dosimetry.

This document details the synthesis, crystallographic data, and analytical methodologies for characterizing calcium tetraborate, presenting a consolidated resource for laboratory and research applications.

Crystallographic Data Summary

The crystal structure of calcium tetraborate has been primarily characterized as belonging to the orthorhombic or monoclinic crystal systems. The precise lattice parameters can vary depending on the synthetic method and annealing conditions. The following table summarizes key crystallographic data identified from X-ray diffraction studies.

| Parameter | Value | Crystal System | ICDD PDF Card |

| Formula | CaB₄O₇ | - | - |

| Crystal System | Orthorhombic | Orthorhombic | 83-2025 |

| 2θ Diffraction Peaks (°) | 24.42, 26.09, 26.47, 29.75, 34.65, 38.27, 42.25, 46.89 | Orthorhombic | 83-2025[1][2] |

| Crystal System | Monoclinic | Monoclinic | - |

Note: Detailed atomic coordinates, bond lengths, and angles require access to the full crystallographic information file (CIF) associated with the referenced ICDD PDF card.

A related compound, a new calcium borate with the formula CaB₆O₁₀, has been synthesized and characterized, crystallizing in the monoclinic space group P2₁/c.[3] Its crystallographic data is presented below for comparative purposes.

| Parameter | Value |

| Formula | CaB₆O₁₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.799(1) |

| b (Å) | 8.705(1) |

| c (Å) | 9.067(1) |

| β (°) | 116.65(1) |

| Z | 4 |

Experimental Protocols

The synthesis and analysis of calcium tetraborate require precise control of reaction conditions and sophisticated characterization techniques. The following sections detail the primary experimental methodologies.

Synthesis of Calcium Tetraborate

Two common methods for the synthesis of calcium tetraborate are the co-precipitation method followed by thermal treatment and the solid-state reaction method.

1. Co-Precipitation Method:

This method involves the precipitation of a this compound precursor from an aqueous solution, followed by annealing at high temperatures to induce crystallization.

-

Precursors: Calcium chloride (CaCl₂) and sodium borate (Na₂B₄O₇·10H₂O, borax) are typically used as the calcium and boron sources, respectively. Polyvinylpyrrolidone (PVP) can be used as a capping agent to control particle size.

-

Procedure:

-

Prepare separate aqueous solutions of calcium chloride and sodium borate.

-

Dissolve PVP in the calcium chloride solution.

-

Slowly add the sodium borate solution to the calcium chloride solution under constant stirring to form a white precipitate.

-

The precipitate is then washed, dried, and subjected to thermal treatment (annealing).

-

-

Annealing: The amorphous precipitate is annealed at temperatures ranging from 700°C to 970°C. The crystalline phase of calcium tetraborate is typically observed at temperatures around 970°C.[1] The transformation from an amorphous to a crystalline structure can begin at lower temperatures with extended annealing times.[1][2]

2. Solid-State Reaction Method:

This method involves the direct reaction of solid precursors at high temperatures.

-

Precursors: Common starting materials include calcium oxide (CaO) and boric acid (H₃BO₃) or ammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O).

-

Procedure:

-

The solid precursors are intimately mixed in stoichiometric ratios.

-

The mixture is then heated in a furnace at a specific temperature for a set duration.

-

-

Reaction Conditions: The synthesis of calcium tetraborate via solid-state reaction has been investigated in the temperature range of 800°C to 900°C.[4] An optimum temperature of 840°C with a slight excess of the boron source has been shown to favor the formation of the calcium tetraborate phase.[4]

Characterization Techniques

The structural and morphological characterization of synthesized calcium tetraborate is crucial for confirming its phase and purity.

1. X-ray Diffraction (XRD):

XRD is the primary technique used to determine the crystal structure, phase purity, and crystallite size of the material. The diffraction pattern of the synthesized material is compared with standard patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present. The formation of the calcium tetraborate phase is confirmed by matching the experimental diffraction peaks with the standard pattern for CaB₄O₇ (ICDD PDF 83-2025).[1][2]

2. Fourier Transform Infrared Spectroscopy (FTIR):

FTIR spectroscopy is employed to identify the functional groups present in the sample, confirming the formation of the borate network. The presence of both BO₃ and BO₄ units, characteristic of tetraborate structures, can be confirmed by analyzing the vibrational bands in the FTIR spectrum.[3][4]

3. Transmission Electron Microscopy (TEM):

TEM is used to investigate the morphology, particle size, and size distribution of the synthesized calcium tetraborate nanoparticles.[1]

4. Thermogravimetric Analysis (TGA):

TGA is utilized to study the thermal stability of the synthesized material.[1]

Visualizing the Process

To better illustrate the experimental workflow and the logical relationships in the synthesis and characterization of calcium tetraborate, the following diagrams are provided.

Caption: Experimental workflow for synthesis and characterization of calcium tetraborate.

Caption: Logical relationship between synthesis conditions and material properties.

References

An In-depth Technical Guide to the Thermal Stability of Amorphous Calcium Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of amorphous calcium borate, a material of interest for various scientific and industrial applications. The document details the synthesis, thermal characterization, and crystallization behavior of this compound, presenting quantitative data in structured tables and outlining key experimental protocols.

Introduction to Amorphous this compound

Amorphous this compound is a non-crystalline solid that lacks the long-range atomic order of its crystalline counterparts, such as calcium metaborate (CaB₂O₄) and calcium tetraborate (CaB₄O₇). Its thermal stability is a critical parameter that dictates its processing window and suitability for applications requiring high-temperature resilience. The transition from a disordered amorphous state to an ordered crystalline state is governed by kinetic and thermodynamic factors, primarily temperature and time. Understanding these transitions is essential for controlling the material's final properties.

Synthesis of Amorphous this compound

A common method for producing amorphous this compound is through a co-precipitation reaction followed by a controlled thermal treatment (annealing).[1][2][3]

Typical Synthesis Protocol:

-

Precursor solutions, typically an aqueous solution of a calcium salt (e.g., calcium chloride) and a borate salt (e.g., sodium borate), are mixed under controlled pH and temperature.

-

A capping agent, such as polyvinylpyrrolidone (PVP), may be used to control particle size and prevent agglomeration.

-

The resulting precipitate is washed to remove impurities and then dried.

-

The dried powder is subjected to a specific thermal treatment or annealing schedule. The resulting structure, whether amorphous or crystalline, is highly dependent on the annealing temperature and duration.[4] For instance, samples annealed at 700°C for up to 3 hours have been shown to retain their amorphous structure.[4]

Thermal Analysis Techniques and Data

The thermal stability of amorphous this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability, decomposition, and the presence of volatile components.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

A small, known mass of the amorphous this compound sample is placed into a TGA crucible (e.g., alumina or platinum).

-

The sample is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

The sample is heated from room temperature to a final temperature, typically up to 1100°C, at a constant heating rate.[1]

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature.

Data Presentation: TGA of this compound

| Sample Description | Temperature Range (°C) | Mass Loss (%) | Observations | Source |

| Initial Precipitate (Amorphous, with PVP) | 126 - 500 | 30% | Attributed to the loss of trapped moisture and decomposition of the PVP capping agent. | [1] |

| Annealed at 970°C (Crystalline) | Room Temp - 1100 | Negligible | Highly stable; a minor mass loss around 87°C is likely due to adsorbed moisture. | [1][5] |

DSC and DTA are powerful techniques used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.[6][7] These methods are used to determine key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The Tg marks the point where the amorphous solid transitions from a rigid glassy state to a more rubbery, supercooled liquid state. The Tc is the temperature at which the material begins to crystallize from the amorphous state, typically observed as an exothermic peak.[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

A small, known mass of the amorphous this compound sample is hermetically sealed in a sample pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, constant rate (e.g., 10°C/minute) under a controlled atmosphere (typically nitrogen).

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature, revealing endothermic and exothermic events.

Data Presentation: Thermal Transitions in this compound Glass

| Thermal Event | Symbol | Temperature (K) | Temperature (°C) | Description | Source |

| Glass Transition | Tg | 941 | 668 | Onset of the transition from a rigid glass to a supercooled liquid. | [9] |

| Crystallization | Tc | 1083 | 810 | Exothermic event corresponding to the formation of a crystalline structure. | [9] |

Crystallization Behavior

The stability of the amorphous phase is finite. Upon heating, amorphous this compound will transform into more stable crystalline phases. The specific crystalline phase formed depends on the annealing conditions.

Data Presentation: Amorphous-to-Crystalline Transformation

| Annealing Temp. (°C) | Annealing Time (h) | Resulting Phase | Dominant Crystalline Form | Source |

| 700 | 2 | Amorphous | - | [4] |

| 700 | 3 | Amorphous | - | [4] |

| 700 | 5 | Crystalline | CaB₂O₄ (Metaborate) | [1][4] |

| 750 | 2 | Crystalline | CaB₂O₄ (Metaborate) | [1][3] |

| 970 | 2 | Crystalline | CaB₄O₇ (Tetraborate) | [1][3] |

Visualized Workflows and Relationships

References

- 1. Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differential Scanning Calorimetry (DSC) – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 7. lamav.weebly.com [lamav.weebly.com]

- 8. onlinepubs.trb.org [onlinepubs.trb.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Calcium Borate in Acidic vs. Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of calcium borate, contrasting its behavior in neutral aqueous solutions with that in acidic environments. The information presented herein is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Overview of this compound Solubility

This compound exists in various forms, including several hydrated states such as colemanite (Ca₂B₆O₁₁·5H₂O) and as anhydrous salts like calcium metaborate (Ca(BO₂)₂) and calcium tetraborate (CaB₄O₇).[1][2] While often described as a white powder or crystalline solid, its solubility is not straightforward and is highly dependent on the chemical environment, particularly the pH of the solvent.[3] Generally, this compound is characterized by its low solubility in water, a property that is significantly altered in the presence of acid.[3][4] This guide will elucidate the chemical mechanisms responsible for this difference and provide quantitative data where available.

Solubility in Aqueous Solutions

In a neutral aqueous solution (water), this compound is slightly soluble.[3] The dissolution process is an equilibrium reaction where the solid salt dissociates into its constituent ions, calcium (Ca²⁺) and a borate anion. The specific borate anion depends on the starting material. For calcium metaborate, the equilibrium can be represented as:

Ca(BO₂)₂(s) ⇌ Ca²⁺(aq) + 2BO₂⁻(aq)

The dissolution is complicated by the tendency of borates to undergo hydrolysis.[5] Different forms of this compound exhibit varying degrees of solubility, and reports can seem contradictory, ranging from "insoluble" to "completely soluble".[1][6] However, most technical sources classify it as having low or slight solubility in water.[3][7]

Quantitative Solubility Data in Water

The solubility of this compound hydrate increases with temperature. The data below is for calcium metaborate hydrate.

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 2.32[8][9] |

| 20 | 2.72[8][9] |

| 100 | 8.70[8][9] |

Table 1: Quantitative solubility data for this compound hydrate in water at various temperatures.

Solubility in Acidic Solutions

The solubility of this compound dramatically increases in acidic solutions.[1][3][8] This phenomenon is explained by Le Châtelier's principle. The borate anion is the conjugate base of a weak acid, boric acid (H₃BO₃). In an acidic medium, hydrogen ions (H⁺) from the acid react with the borate anions, forming undissociated boric acid. This reaction removes borate ions from the solution, causing the dissolution equilibrium to shift to the right, favoring the dissolution of more solid this compound.

The general reaction in an acid like hydrochloric acid (HCl) is:

Ca(BO₂)₂(s) + 2H⁺(aq) + 2Cl⁻(aq) + 2H₂O(l) → Ca²⁺(aq) + 2Cl⁻(aq) + 2H₃BO₃(aq)

Influence of Different Acids

While generally soluble in dilute acids, the choice of acid can influence the dissolution process.

| Acid Type | Solubility Behavior | Mechanism |

| Hydrochloric Acid (HCl) | High solubility. | H⁺ ions react with borate anions to form highly soluble boric acid. The chloride salt of calcium (CaCl₂) is also very soluble. |

| Sulfuric Acid (H₂SO₄) | Increased solubility, but can be self-limiting. | Dissolution initially increases as H⁺ ions form boric acid. However, the reaction also produces calcium sulfate (CaSO₄), a sparingly soluble salt. This can precipitate onto the surface of the remaining this compound, forming a product layer that inhibits further dissolution.[10] Increasing acid concentration beyond a certain point may not improve the rate and could even hinder it. |

| Boric Acid (H₃BO₃) | Increased solubility. | Surprisingly, this compound minerals can be effectively dissolved in concentrated solutions of boric acid itself, especially at elevated temperatures (50-90°C).[11] |

Table 2: Qualitative summary of this compound solubility in common acidic solutions.

Visualizing the Dissolution Mechanisms

The following diagrams illustrate the chemical pathways governing the solubility of this compound.

Caption: Chemical equilibrium of this compound dissolution in an aqueous solution.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Search results [inis.iaea.org]

- 6. This compound - ProChem, Inc. [prochemonline.com]

- 7. US4233051A - Method for producing calcium borates - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 13701-64-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. US3653818A - Process for the solubilization of this compound present in boron minerals - Google Patents [patents.google.com]

Calcium Fructoborate: A Technical Guide to a Bioavailable Boron Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium fructoborate is a naturally occurring plant mineral complex and a highly bioavailable source of boron.[1][2] Chemically, it is a salt of a bis(fructose) ester of boric acid.[3] This technical guide provides an in-depth overview of calcium fructoborate, focusing on its synthesis, analytical quantification, and its physiological effects, particularly in relation to inflammation, bone health, and hormonal modulation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Calcium fructoborate is a white, crystalline powder.[4] Its chemical formula is Ca[(C₆H₁₀O₆)₂B]₂ with a molecular weight of approximately 774.26 g/mol .[5][6] It is a stable complex that enhances the bioavailability of boron.[7]

Chemical Structure

The structure of calcium fructoborate consists of a calcium ion complexed with two fructoborate anions. In each fructoborate anion, a central boron atom is esterified with two fructose molecules.[3]

Synthesis and Analytical Quantification

Synthesis Protocol

A common method for the synthesis of calcium fructoborate involves the reaction of D-fructose with boric acid, followed by the addition of calcium carbonate.[1][2][8]

Materials:

-

D-Fructose

-

Boric Acid

-

Calcium Carbonate

-

Distilled Water

-

Acetone

Procedure:

-

Dissolve D-fructose (12 mmol) in distilled water at room temperature.[1]

-

Add boric acid (6 mmol) to the fructose solution and stir until dissolved.[1]

-

Slowly add calcium carbonate (2.46 mmol) in small portions while stirring continuously.[1]

-

After carbon dioxide evolution ceases, add acetone to the mixture to precipitate the calcium fructoborate.[2][8]

-

Separate the resulting layers. The lower, oily layer contains the crude product.[1][8]

-

Treat the crude product again with acetone and induce crystallization by scratching with a glass rod.[1]

-

Filter the white crystalline solid, wash with acetone, and air-dry.[2]

Analytical Quantification Methods

The quantification of calcium fructoborate in dietary supplements and other matrices can be performed using various analytical techniques.

| Method | Principle | Key Parameters | Reference |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a silica gel plate followed by densitometric quantification. | Mobile phase: 2-propanol-water (8:2, v/v). Rf value for calcium fructoborate is approximately 0.59. | [9] |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample to determine the elemental composition (boron and calcium). | Used for trace element determination to ensure purity and correct ratios of calcium and boron. | [7] |

Physiological Effects and Mechanisms of Action

Calcium fructoborate serves as a highly bioavailable source of boron, which is implicated in various physiological processes, including inflammation, bone metabolism, and hormone regulation.

Anti-inflammatory Effects

Clinical studies have demonstrated that supplementation with calcium fructoborate can significantly reduce markers of inflammation.

| Study Population | Dosage | Duration | Biomarker | Result | Reference |

| Healthy Subjects | 112 mg/day | 30 days | C-Reactive Protein (CRP) | 31.3% reduction | [10] |

| Healthy Subjects | 112 mg/day | 30 days | Interleukin-6 (IL-6) | Significant reduction | [10] |

| Healthy Subjects | 112 mg/day | 30 days | Monocyte Chemoattractant Protein-1 (MCP-1) | 31% reduction | [10] |

| Osteoarthritis Patients | 108 mg twice daily | 14 days | C-Reactive Protein (CRP) | Significant reduction | [11] |

Boron is suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[12] This pathway is a central regulator of the inflammatory response.

Effects on Bone Metabolism

Boron plays a crucial role in bone health by influencing the metabolism of key minerals and hormones involved in bone maintenance.[3]

Boron is hypothesized to increase the half-life of vitamin D by inhibiting the enzyme 24-hydroxylase (CYP24A1), which is responsible for its catabolism.[1][10] This leads to higher levels of the active form of vitamin D, 1,25-dihydroxyvitamin D (Calcitriol), which promotes calcium absorption.

Modulation of Steroid Hormones

Boron has been shown to influence the levels of steroid hormones, such as testosterone and estrogen.[13] A proposed mechanism is the disruption of the binding between these hormones and Sex Hormone-Binding Globulin (SHBG), leading to an increase in their free, biologically active forms.[3][14]

Experimental Protocols

In Vitro Anti-inflammatory Assay

This protocol describes an in vitro experiment to assess the anti-inflammatory effects of calcium fructoborate on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13]

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of calcium fructoborate for a specified period (e.g., 2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[13]

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Quantification (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Clinical Trial Protocol for Osteoarthritis

The following is a representative protocol for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of calcium fructoborate in subjects with knee osteoarthritis.[8][9]

Study Design:

-

Design: Randomized, double-blind, placebo-controlled.

-

Participants: Subjects with a diagnosis of primary knee osteoarthritis.

-

Intervention: Oral administration of calcium fructoborate (e.g., 113 mg/day) or a matching placebo for a specified duration (e.g., 2 weeks).[9]

-

Primary Outcome Measures: Changes in inflammatory biomarkers (C-reactive protein, fibrinogen, erythrocyte sedimentation rate).[9]

-

Secondary Outcome Measures: Changes in lipid profiles (total cholesterol, LDL, HDL, triglycerides) and subjective assessments of pain and function (e.g., WOMAC and McGill Pain Questionnaire).

Procedure:

-

Recruitment and Screening: Recruit eligible participants based on inclusion and exclusion criteria. Obtain informed consent.

-

Randomization: Randomly assign participants to either the calcium fructoborate or placebo group.

-

Baseline Assessment: Collect baseline data, including blood samples for biomarker analysis and completion of pain and function questionnaires.

-

Intervention Period: Participants self-administer the assigned supplement for the study duration.

-

Follow-up Assessments: Repeat the baseline assessments at specified time points (e.g., at the end of the intervention period).

-

Data Analysis: Analyze the changes in outcome measures between the two groups using appropriate statistical methods.

A common method for quantifying CRP in serum is nephelometry.[4]

Principle: Latex particles coated with anti-CRP antibodies are mixed with the serum sample. CRP in the sample binds to the antibodies, causing the latex particles to agglutinate. The degree of light scattering caused by this agglutination is measured by a nephelometer and is proportional to the CRP concentration.[4]

Procedure:

-

Collect venous blood and separate the serum.

-

Dilute the serum sample.

-

Mix the diluted sample with the latex reagent.

-

Incubate the mixture.

-

Measure the light scattering using a nephelometer.

-

Calculate the CRP concentration based on a calibration curve.

Conclusion

Calcium fructoborate is a promising soluble boron source with significant bioavailability. Its demonstrated anti-inflammatory effects, coupled with its positive influence on bone and hormone metabolism, make it a compound of interest for further research and potential therapeutic applications. The methodologies and data presented in this guide provide a foundation for scientists and drug development professionals to explore the full potential of this unique plant-mineral complex.

References

- 1. Up-regulatory impact of boron on vitamin D function -- does it reflect inhibition of 24-hydroxylase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Several effects of boron are induced by uncoupling steroid hormones from their transporters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isrctn.com [isrctn.com]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. A Double-Blind, Placebo-Controlled Pilot Study to Evaluate the Effect of Calcium Fructoborate on Systemic Inflammation and Dyslipidemia Markers for Middle-Aged People with Primary Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell culture of RAW264.7 cells [protocols.io]

- 14. ISRCTN [isrctn.com]

A Technical Guide to Distinguishing Calcium Metaborate and Calcium Tetraborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differentiating characteristics of calcium metaborate and calcium tetraborate. It details their chemical and physical properties, and outlines experimental protocols for their distinct identification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who require precise identification and characterization of these inorganic compounds.

Introduction

Calcium metaborate (Ca(BO₂)₂) and calcium tetraborate (CaB₄O₇) are inorganic compounds with distinct chemical structures and properties that dictate their applications. While both are sources of calcium and boron, their varying boron-to-oxygen ratios result in different crystal structures and chemical behaviors. Accurate differentiation between these two borates is critical in various industrial applications, including the manufacturing of glass and ceramics, flame retardants, and agricultural products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of calcium metaborate and calcium tetraborate is presented below. These properties provide the basis for the analytical techniques used to differentiate them.

| Property | Calcium Metaborate | Calcium Tetraborate |

| Chemical Formula | Ca(BO₂)₂ | CaB₄O₇ |

| Molecular Weight | 125.70 g/mol [1] | 195.32 g/mol [2] |

| Appearance | White crystalline solid[3] | White crystalline solid[4] |

| Crystal System | Orthorhombic[5][6] | Orthorhombic[5][6] |

| Solubility in Water | Low solubility[3] | Soluble[4][7] |

| Melting Point | Not readily available | 986 °C[8] |

| Density | Not readily available | 1.904 g/cm³ at 20 °C[7] |

Analytical Techniques for Differentiation

Several analytical techniques can be employed to reliably distinguish between calcium metaborate and calcium tetraborate. The primary methods rely on differences in their crystal structure and the vibrational modes of their borate networks.

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying crystalline materials based on their unique diffraction patterns. The distinct crystal lattices of calcium metaborate and calcium tetraborate produce different XRD patterns.

Key Differentiating Features: The positions of the diffraction peaks (2θ values) are characteristic of each compound.

Table of Characteristic XRD Peaks:

| Compound | Characteristic 2θ Peaks (Cu Kα radiation) |

| Calcium Metaborate | 26.47°, 29.75°, 32.97°, 45.18°[5][6] |

| Calcium Tetraborate | 24.42°, 26.09°, 26.47°, 29.75°, 34.65°, 38.27°, 42.25°, 46.89°[5][6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds. The arrangement of borate units (trigonal BO₃ and tetrahedral BO₄) differs between the two compounds, leading to distinct infrared absorption spectra.

Key Differentiating Features: The infrared spectra of borates typically show strong absorptions in three main regions:

-

1100-1500 cm⁻¹: B-O stretching vibrations of trigonal BO₃ units.

-

850-1100 cm⁻¹: B-O stretching vibrations of tetrahedral BO₄ units.[5]

-

600-800 cm⁻¹: Bending vibrations of various borate segments and B-O-B bridges.[5]

While specific peak assignments can be complex, the overall pattern and relative intensities of these bands can be used for identification. For instance, the presence and intensity of bands associated with BO₄ units are expected to be more prominent in calcium tetraborate.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to the symmetric vibrations of borate rings and chains.

Key Differentiating Features: The Raman spectra of borates are characterized by sharp, distinct peaks that serve as a molecular fingerprint.[9] The symmetric stretching modes of different polyborate ions give rise to strong Raman bands at specific frequencies. For example, a prominent band around 879 cm⁻¹ is characteristic of boric acid, while other borate species have bands at different positions.[10]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability and phase transitions of the materials.

Key Differentiating Features:

-

Thermal Stability: TGA can reveal differences in the decomposition temperatures of the two compounds. For example, synthesized calcium tetraborate has been shown to be thermally stable up to 1100 °C.[5][11]

-

Phase Transitions: DSC can detect endothermic and exothermic events such as melting and crystallization, which occur at different temperatures for each compound.

Experimental Protocols

The following are generalized protocols for the key analytical techniques. Instrument parameters should be optimized for the specific equipment being used.

X-Ray Diffraction (XRD) Protocol

-

Sample Preparation: Finely grind the sample to a homogenous powder using a mortar and pestle to ensure random crystal orientation.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

-

-

Data Acquisition: Collect the diffraction pattern over the specified 2θ range.

-

Data Analysis: Identify the 2θ positions of the diffraction peaks and compare them to reference patterns for calcium metaborate (ICDD PDF 32-0155) and calcium tetraborate (ICDD PDF 83-2025).[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the finely ground sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Background Collection: Collect a background spectrum of the empty sample compartment (or the KBr pellet without sample/clean ATR crystal).

-

Sample Spectrum Collection:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis: Analyze the resulting spectrum, paying close attention to the absorption bands in the 600-1600 cm⁻¹ region, which are characteristic of the borate network.[5]

Raman Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the powdered sample onto a microscope slide or into a capillary tube.

-

Instrument Setup:

-

Laser Excitation Wavelength: 532 nm or 785 nm

-

Laser Power: Adjust to avoid sample degradation (typically a few milliwatts).

-

Objective: Use a microscope objective to focus the laser onto the sample.

-

Integration Time and Accumulations: Adjust to obtain a good signal-to-noise ratio (e.g., 10 seconds integration, 5 accumulations).

-

-

Data Acquisition: Collect the Raman spectrum.

-

Data Analysis: Analyze the positions and relative intensities of the Raman bands to identify the specific borate structures present.

Thermal Analysis (TGA/DSC) Protocol

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Instrument Setup:

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

-

Temperature Program: Heat the sample from room temperature to 1200 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting curves to determine thermal stability, decomposition temperatures, and the temperatures of any phase transitions.

Visualized Workflows

The following diagrams illustrate the logical workflow for distinguishing between the two calcium borates and a typical experimental workflow for their analysis.

References

- 1. Calcium metaborate | B2CaO4 | CID 10290800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. far-chemical.com [far-chemical.com]

- 3. CAS 13701-64-9: Calcium metaborate | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Facile Synthesis of this compound Nanoparticles and the Annealing Effect on Their Structure and Size - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CALCIUM TETRABORATE [chembk.com]

- 8. This compound | Calcium tetraborate | CaB4O7 - Ereztech [ereztech.com]

- 9. Inline analysis of borate and sulfate solutions with Raman spectroscopy | Metrohm [metrohm.com]

- 10. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and thermodynamic stability of the diborate ion - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hygroscopic Properties of Anhydrous Calcium Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium borate is a compound with diverse industrial applications, ranging from the manufacturing of specialty glasses and ceramics to its use as a flame retardant.[1] The anhydrous form is typically produced by the dehydration of its hydrated precursors.[2] The interaction of anhydrous this compound with atmospheric moisture is a critical parameter that influences its stability, handling, storage, and performance in various applications. This guide provides a comprehensive overview of the expected hygroscopic properties of anhydrous this compound and details the experimental protocols for their precise measurement.

Expected Hygroscopic Properties of Anhydrous this compound

Based on available literature for other anhydrous borate compounds, such as anhydrous borax (sodium tetraborate) and boric oxide, it is anticipated that anhydrous this compound will exhibit hygroscopic behavior.[3][4][5] Upon exposure to atmospheric moisture, anhydrous borates tend to absorb water, which can lead to caking and alterations in their physical and chemical properties.[3]

Table 1: Summary of Expected Hygroscopic Characteristics of Anhydrous this compound and Analogous Compounds

| Property | Expected Characteristic for Anhydrous this compound | Observations from Analogous Anhydrous Borates (e.g., Anhydrous Borax) |

| Hygroscopicity | Expected to be hygroscopic. | Anhydrous borax and boric oxide are known to be hygroscopic and will absorb moisture from the atmosphere.[3] |

| Physical Appearance Change | May become opaque or form clumps upon moisture absorption. | Anhydrous borax becomes opaque on exposure to air and can form a partial hydrate in moist conditions.[5] |

| Caking Tendency | High, especially for powdered forms, upon prolonged exposure to humidity. | Anhydrous borates have a natural tendency to cake, which is exacerbated by moisture.[3] |

| Chemical Stability | Generally stable, but moisture can induce the formation of hydrated forms. | Anhydrous borax is chemically stable under recommended storage conditions but reacts exothermically with water to form hydrated sodium borates.[6][7][8] |

| Handling Precautions | Should be handled in a controlled, low-humidity environment. | Care should be taken to keep bags of anhydrous borates intact and the material as dry as possible.[3] |

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic properties of anhydrous this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA).

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. This method is ideal for determining water vapor sorption isotherms, deliquescence points, and the kinetics of water uptake.

3.1.1. Experimental Methodology

-

Sample Preparation: A small amount of anhydrous this compound powder (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.

-

Drying: The sample is initially dried in the DVS instrument under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This ensures that any pre-existing adsorbed moisture is removed.

-